2-Amino-6-(1-methylethyl)m-cresol hydrochloride
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Overview
Description
2-Amino-6-(1-methylethyl)m-cresol hydrochloride is a chemical compound with the molecular formula C10H15NO.ClH and a molecular weight of 201.693. It is an achiral molecule, meaning it does not have a chiral center. This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(1-methylethyl)m-cresol hydrochloride typically involves the reaction of 2-Amino-6-(1-methylethyl)m-cresol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The reaction conditions may include specific temperatures, pressures, and solvents to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of advanced purification methods, such as crystallization and filtration, ensures the high purity of the final product. Quality control measures are implemented to monitor the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(1-methylethyl)m-cresol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are often conducted in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions. The conditions may vary depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and substituted compounds with various functional groups.
Scientific Research Applications
2-Amino-6-(1-methylethyl)m-cresol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis.
Biology: The compound is used in biochemical assays and as a reagent in various biological experiments.
Medicine: It has potential applications in drug development and pharmaceutical research. Its derivatives may exhibit biological activity.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-(1-methylethyl)m-cresol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-methylphenol hydrochloride
- 2-Amino-6-ethylphenol hydrochloride
- 2-Amino-6-(1-methylpropyl)m-cresol hydrochloride
Uniqueness
2-Amino-6-(1-methylethyl)m-cresol hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the 6-position of the cresol ring differentiates it from other similar compounds and influences its reactivity and interactions.
Properties
CAS No. |
85006-22-0 |
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Molecular Formula |
C10H16ClNO |
Molecular Weight |
201.69 g/mol |
IUPAC Name |
2-amino-3-methyl-6-propan-2-ylphenol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-6(2)8-5-4-7(3)9(11)10(8)12;/h4-6,12H,11H2,1-3H3;1H |
InChI Key |
WGEKOPOQSIGQIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)C)O)N.Cl |
Origin of Product |
United States |
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